molecular formula C23H24N2O3 B6018987 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide

Cat. No. B6018987
M. Wt: 376.4 g/mol
InChI Key: WGJQRQSVKWGVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. This compound was first identified in a screen of small molecules that could selectively inhibit the expression of the BMI-1 gene, which is known to play a critical role in the self-renewal of cancer stem cells.

Mechanism of Action

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide exerts its anti-cancer activity by inhibiting the expression of BMI-1, a protein that is critical for the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) of proteins, which are involved in the regulation of gene expression. BMI-1 is overexpressed in many types of cancer and is thought to play a critical role in tumor initiation, maintenance, and recurrence. This compound has been shown to selectively inhibit the expression of BMI-1, leading to the depletion of cancer stem cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. This compound has been shown to selectively target cancer stem cells, leading to the depletion of these cells and the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide is its selective targeting of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. This compound has been shown to have potent anti-tumor activity in preclinical models of cancer and has also been shown to have anti-inflammatory and anti-fibrotic effects. However, one of the limitations of this compound is its low yield in the synthesis method, which may limit its availability for large-scale studies. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings.

Future Directions

There are several future directions that could be pursued related to 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the optimization of dosing and administration schedules for this compound in clinical settings. In addition, further studies are needed to determine the efficacy of this compound in combination with other anti-cancer agents. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing this compound into a new anti-cancer therapy.

Synthesis Methods

The synthesis of 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 2-phenylacetonitrile with piperidine to form N-(2-phenyl-2-piperidinyl)acetamide. This intermediate is then reacted with 3-bromo-2-oxo-2H-chromene to form the final product, this compound. The yield of this synthesis method is reported to be around 20%.

Scientific Research Applications

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to selectively target cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. This compound has been shown to inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer and is critical for the self-renewal of cancer stem cells. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models.

properties

IUPAC Name

2-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(19-15-18-11-5-6-12-21(18)28-23(19)27)24-16-20(17-9-3-1-4-10-17)25-13-7-2-8-14-25/h1,3-6,9-12,15,20H,2,7-8,13-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJQRQSVKWGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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